molecular formula C11H10INO B1324231 5-(3-Iodophenyl)-5-oxovaleronitrile CAS No. 898767-94-7

5-(3-Iodophenyl)-5-oxovaleronitrile

Cat. No. B1324231
M. Wt: 299.11 g/mol
InChI Key: MCFPGDNZAWKIMX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Selective Continuous Flow Iodination

  • The iodination of benzonitriles, including compounds similar to 5-(3-Iodophenyl)-5-oxovaleronitrile, has been studied under continuous flow conditions. This process is significant for the synthesis of iodinated aromatic compounds, which are crucial intermediates in many chemical syntheses (Dunn et al., 2018).

DNA Interaction and Antibacterial Activity

  • Complexes with structures similar to 5-(3-Iodophenyl)-5-oxovaleronitrile have shown DNA binding activity and potential antibacterial properties. This indicates possible applications in the development of new antimicrobial agents (Gajera et al., 2015).

Mitochondrial Oxidative Phosphorylation

  • Certain benzonitriles, akin to 5-(3-Iodophenyl)-5-oxovaleronitrile, have been examined for their ability to uncouple oxidative phosphorylation in mitochondria, suggesting potential applications in the study of cellular energy metabolism (Parker, 1965).

Synthesis of Radiolabeled Compounds

  • The synthesis and characterization of radiolabeled compounds derived from 5-(3-Iodophenyl)-5-oxovaleronitrile have been described, indicating their use in diagnostic imaging and research in nuclear medicine (Abbas et al., 1990).

Chemical Genetics for Anticancer Agents

  • Research has been conducted using compounds structurally similar to 5-(3-Iodophenyl)-5-oxovaleronitrile in the field of chemical genetics, particularly in identifying potential anticancer agents (Cai et al., 2006).

Catalytic Activity in Organic Synthesis

  • The use of related compounds in the catalysis of organic reactions, such as cyclohexene oxidation, highlights their potential role in synthetic chemistry (Saka et al., 2013).

Synthesis of Organic Compounds

  • The synthesis of difluoromethylene-containing compounds through reactions involving structures akin to 5-(3-Iodophenyl)-5-oxovaleronitrile has been explored, which could have implications in the development of new materials (Yang et al., 2007).

Applications in Solid-State Lighting

  • Silicon-based oxynitride and nitride phosphors, potentially utilizing similar iodinated compounds, have been investigated for their application in white light-emitting diodes (LEDs), indicating their role in advanced material sciences (Xie & Hirosaki, 2007).

Synthesis of Organic Catalysts

  • Enantiomerically pure iodoarenes, similar to 5-(3-Iodophenyl)-5-oxovaleronitrile, have been synthesized and applied in organic reactions, suggesting their utility in stereochemical control in synthesis (Farooq et al., 2010).

Photocytotoxic Oxovanadium(IV) Complexes

  • Studies on oxovanadium(IV) complexes, related to 5-(3-Iodophenyl)-5-oxovaleronitrile, reveal their potential in photo-induced DNA and protein cleavage, which could be significant in cancer research and photodynamic therapy (Sasmal et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(3-iodophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFPGDNZAWKIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642249
Record name 5-(3-Iodophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Iodophenyl)-5-oxovaleronitrile

CAS RN

898767-94-7
Record name 3-Iodo-δ-oxobenzenepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Iodophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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